4-Ethylbenzoic acid, benzyl ester
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Overview
Description
4-Ethylbenzoic acid, benzyl ester is an organic compound that belongs to the ester family Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylbenzoic acid, benzyl ester typically involves the esterification of 4-ethylbenzoic acid with benzyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar esterification process. the reaction conditions may be optimized for large-scale production, including the use of continuous reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylbenzoic acid, benzyl ester can undergo various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 4-Ethylbenzoic acid and benzyl alcohol.
Reduction: 4-Ethylbenzyl alcohol and benzyl alcohol.
Substitution: Various substituted esters or amides depending on the nucleophile used
Scientific Research Applications
4-Ethylbenzoic acid, benzyl ester has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-ethylbenzoic acid, benzyl ester depends on its specific application
Enzymatic Hydrolysis: Esterases can hydrolyze the ester bond, releasing the active components (4-ethylbenzoic acid and benzyl alcohol) which can then exert their effects.
Receptor Binding: The released components may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-Ethylbenzoic acid: The parent acid of the ester, which can also be used in similar applications.
Benzyl benzoate: Another ester with similar properties and applications, commonly used in the treatment of scabies and lice.
Cyclohexyl acetate: An ester with a different alcohol component, used in fragrances and flavorings.
Uniqueness: 4-Ethylbenzoic acid, benzyl ester is unique due to the presence of both the 4-ethylbenzoic acid and benzyl alcohol moieties, which confer specific chemical and biological properties.
Properties
CAS No. |
634917-14-9 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
benzyl 4-ethylbenzoate |
InChI |
InChI=1S/C16H16O2/c1-2-13-8-10-15(11-9-13)16(17)18-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
InChI Key |
SGBLADRVAVZAFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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